molecular formula C14H10ClFN2O3 B5836362 4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide

4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide

Cat. No. B5836362
M. Wt: 308.69 g/mol
InChI Key: QONHLBKNAREWGN-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . This particular compound has additional functional groups: a chloro group at the 4th position of the benzene ring, a fluorobenzyl group attached to the nitrogen of the amide, and a nitro group at the 3rd position of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the benzamide core, followed by the addition of the chloro, fluorobenzyl, and nitro groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide functional group, and the additional chloro, fluorobenzyl, and nitro groups. The presence of these groups would likely have significant effects on the compound’s physical and chemical properties .

Scientific Research Applications

Antiviral Research

4-chloro-N-(4-fluorobenzyl)-3-nitrobenzamide: may serve as a scaffold for developing new antiviral agents. Indole derivatives, which share structural similarities, have been reported to exhibit inhibitory activity against influenza A and other viruses . By modifying the functional groups, researchers can potentially enhance the compound’s antiviral properties.

Pharmacological Studies

In pharmacology, this compound could be used as a precursor for the synthesis of various pharmacophores. Its molecular structure allows for high-affinity binding to multiple receptors, which is crucial for the development of new therapeutic drugs .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and the structure of the compound. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound .

Future Directions

The future directions for research on this compound would likely depend on its observed properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent .

properties

IUPAC Name

4-chloro-N-[(4-fluorophenyl)methyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O3/c15-12-6-3-10(7-13(12)18(20)21)14(19)17-8-9-1-4-11(16)5-2-9/h1-7H,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONHLBKNAREWGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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